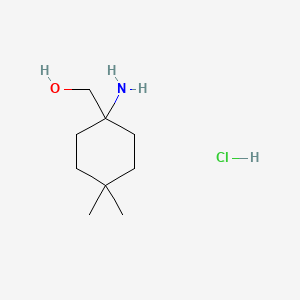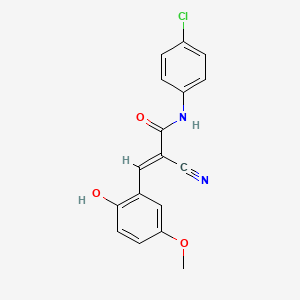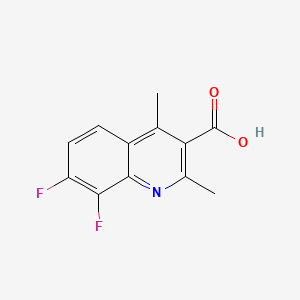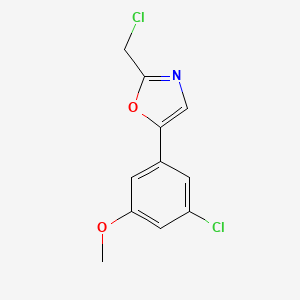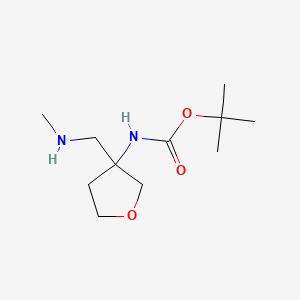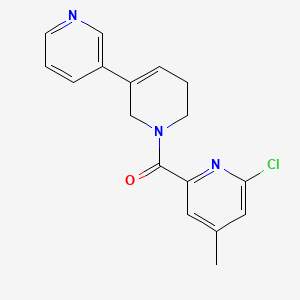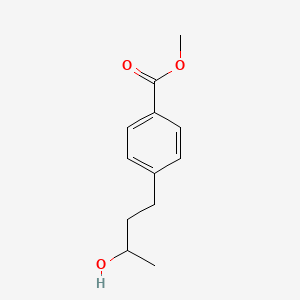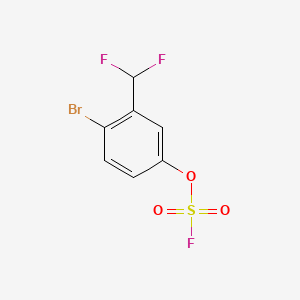
4-Bromo-3-(difluoromethyl)phenylfluoranesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(difluoromethyl)phenylfluoranesulfonate is a chemical compound that features a bromine atom, a difluoromethyl group, and a fluoranesulfonate group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(difluoromethyl)phenylfluoranesulfonate typically involves the introduction of the bromine and difluoromethyl groups onto a phenyl ring, followed by the addition of the fluoranesulfonate group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitution and functionalization of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-(difluoromethyl)phenylfluoranesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The difluoromethyl group can participate in oxidation and reduction reactions, leading to the formation of different products.
Addition Reactions: The fluoranesulfonate group can engage in addition reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted phenyl derivatives, while oxidation of the difluoromethyl group can produce difluoromethyl ketones or alcohols.
Applications De Recherche Scientifique
4-Bromo-3-(difluoromethyl)phenylfluoranesulfonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-(difluoromethyl)phenylfluoranesulfonate involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoromethyl groups can modulate the compound’s binding affinity and specificity, while the fluoranesulfonate group can influence its solubility and stability. These interactions can lead to various biochemical effects, including inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: Contains a quinoline ring and a difluoromethyl group on the phenyl ring.
Uniqueness
4-Bromo-3-(difluoromethyl)phenylfluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical properties such as increased solubility and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C7H4BrF3O3S |
|---|---|
Poids moléculaire |
305.07 g/mol |
Nom IUPAC |
1-bromo-2-(difluoromethyl)-4-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C7H4BrF3O3S/c8-6-2-1-4(14-15(11,12)13)3-5(6)7(9)10/h1-3,7H |
Clé InChI |
LRQGZMSJTRBRQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OS(=O)(=O)F)C(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



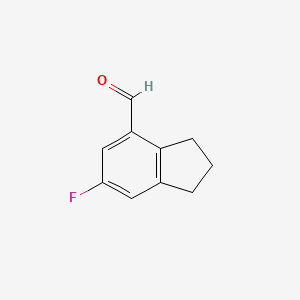
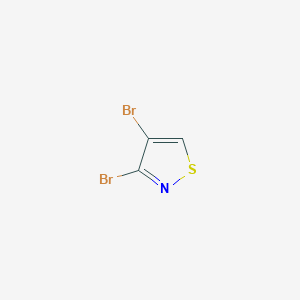
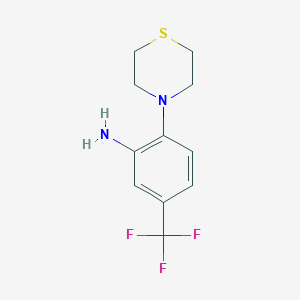
![1-Oxaspiro[5.5]undecan-4-aminehydrochloride](/img/structure/B13552990.png)
